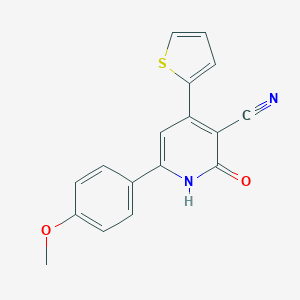
6-(4-Methoxyphenyl)-2-oxo-4-(2-thienyl)-1,2-dihydro-3-pyridinecarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(4-Methoxyphenyl)-2-oxo-4-(2-thienyl)-1,2-dihydro-3-pyridinecarbonitrile, also known as MTDP, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MTDP belongs to the class of pyridine derivatives and has shown promising results in various studies related to its mechanism of action and physiological effects.
作用機序
The exact mechanism of action of 6-(4-Methoxyphenyl)-2-oxo-4-(2-thienyl)-1,2-dihydro-3-pyridinecarbonitrile is still under investigation. However, studies have suggested that 6-(4-Methoxyphenyl)-2-oxo-4-(2-thienyl)-1,2-dihydro-3-pyridinecarbonitrile induces apoptosis in cancer cells by activating the caspase pathway. 6-(4-Methoxyphenyl)-2-oxo-4-(2-thienyl)-1,2-dihydro-3-pyridinecarbonitrile has also been found to inhibit the PI3K/AKT/mTOR pathway, which is involved in cell proliferation and survival.
Biochemical and Physiological Effects:
6-(4-Methoxyphenyl)-2-oxo-4-(2-thienyl)-1,2-dihydro-3-pyridinecarbonitrile has been found to have various biochemical and physiological effects. Studies have shown that 6-(4-Methoxyphenyl)-2-oxo-4-(2-thienyl)-1,2-dihydro-3-pyridinecarbonitrile can induce cell cycle arrest and inhibit cell proliferation in cancer cells. Additionally, 6-(4-Methoxyphenyl)-2-oxo-4-(2-thienyl)-1,2-dihydro-3-pyridinecarbonitrile has been found to modulate the expression of various genes involved in cancer progression.
実験室実験の利点と制限
6-(4-Methoxyphenyl)-2-oxo-4-(2-thienyl)-1,2-dihydro-3-pyridinecarbonitrile has several advantages for lab experiments, including its ease of synthesis, high purity, and stability. However, one limitation of 6-(4-Methoxyphenyl)-2-oxo-4-(2-thienyl)-1,2-dihydro-3-pyridinecarbonitrile is its low solubility in water, which can make it challenging to use in certain experiments.
将来の方向性
There are several future directions for research on 6-(4-Methoxyphenyl)-2-oxo-4-(2-thienyl)-1,2-dihydro-3-pyridinecarbonitrile. One potential area of research is the development of novel derivatives of 6-(4-Methoxyphenyl)-2-oxo-4-(2-thienyl)-1,2-dihydro-3-pyridinecarbonitrile with improved anticancer properties. Additionally, further studies are needed to elucidate the exact mechanism of action of 6-(4-Methoxyphenyl)-2-oxo-4-(2-thienyl)-1,2-dihydro-3-pyridinecarbonitrile and its potential applications in other diseases. Finally, research is needed to investigate the safety and toxicity of 6-(4-Methoxyphenyl)-2-oxo-4-(2-thienyl)-1,2-dihydro-3-pyridinecarbonitrile in animal models and humans.
In conclusion, 6-(4-Methoxyphenyl)-2-oxo-4-(2-thienyl)-1,2-dihydro-3-pyridinecarbonitrile is a promising compound with potential therapeutic applications in cancer research. Its ease of synthesis, stability, and anticancer properties make it an attractive candidate for further research. However, more studies are needed to fully understand its mechanism of action and potential applications in other diseases.
合成法
6-(4-Methoxyphenyl)-2-oxo-4-(2-thienyl)-1,2-dihydro-3-pyridinecarbonitrile can be synthesized using the Hantzsch reaction, which involves the condensation of an aldehyde, a β-ketoester, and a nitrogen-containing compound. The synthesis of 6-(4-Methoxyphenyl)-2-oxo-4-(2-thienyl)-1,2-dihydro-3-pyridinecarbonitrile involves the reaction between 4-methoxybenzaldehyde, 2-thiopheneacetylacetone, and malononitrile in the presence of a catalyst. The resulting product is then purified using various techniques, including recrystallization and column chromatography.
科学的研究の応用
6-(4-Methoxyphenyl)-2-oxo-4-(2-thienyl)-1,2-dihydro-3-pyridinecarbonitrile has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research. Studies have shown that 6-(4-Methoxyphenyl)-2-oxo-4-(2-thienyl)-1,2-dihydro-3-pyridinecarbonitrile has anticancer properties and can induce apoptosis in cancer cells. Additionally, 6-(4-Methoxyphenyl)-2-oxo-4-(2-thienyl)-1,2-dihydro-3-pyridinecarbonitrile has been found to inhibit the growth of cancer cells and reduce tumor size in animal models.
特性
分子式 |
C17H12N2O2S |
|---|---|
分子量 |
308.4 g/mol |
IUPAC名 |
6-(4-methoxyphenyl)-2-oxo-4-thiophen-2-yl-1H-pyridine-3-carbonitrile |
InChI |
InChI=1S/C17H12N2O2S/c1-21-12-6-4-11(5-7-12)15-9-13(16-3-2-8-22-16)14(10-18)17(20)19-15/h2-9H,1H3,(H,19,20) |
InChIキー |
ITIMAEPZGRRLGG-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2=CC(=C(C(=O)N2)C#N)C3=CC=CS3 |
正規SMILES |
COC1=CC=C(C=C1)C2=CC(=C(C(=O)N2)C#N)C3=CC=CS3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![{4-Amino-3-[(4-fluorobenzyl)sulfanyl]thieno[2,3-c]isothiazol-5-yl}(3-methoxyphenyl)methanone](/img/structure/B291943.png)
![1-{4-Amino-3-[(2-piperidinoethyl)sulfanyl]thieno[2,3-c]isothiazol-5-yl}-1-ethanone](/img/structure/B291946.png)
![Ethyl 2-[({[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)amino]-5-phenyl-3-thiophenecarboxylate](/img/structure/B291949.png)
![3-(2-oxo-2-phenylethyl)-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B291951.png)
![N-phenyl-N'-({[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)urea](/img/structure/B291953.png)
![N-methyl-N'-({[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)urea](/img/structure/B291954.png)
![2-{[4-benzyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[5-(2-furyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B291956.png)
![2-{[4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B291957.png)
![2-{[5-(2-furyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B291958.png)
![2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B291959.png)
![2-{[4-allyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B291960.png)
![6-(4-Fluorophenyl)-2-(2-thienyl)imidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B291962.png)
![Methyl 3-[2-(2-thienyl)imidazo[2,1-b][1,3,4]thiadiazol-6-yl]phenyl ether](/img/structure/B291963.png)
![6-Phenyl-2-(2-thienyl)imidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B291964.png)